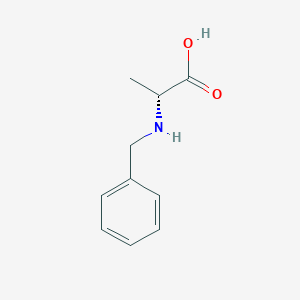

(2R)-2-(benzylamino)propanoic acid

货号 B1331273

CAS 编号:

65491-01-2

分子量: 179.22 g/mol

InChI 键: RLIHXKPTGKETCC-MRVPVSSYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

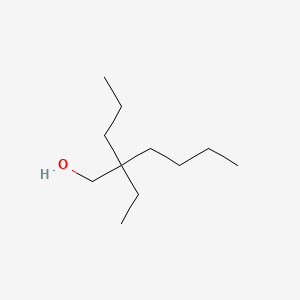

“(2R)-2-(benzylamino)propanoic acid” is a chemical compound with the formula C10H13NO2 and a molecular weight of 179.22 g/mol . It contains a total of 26 bonds, including 13 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, and 1 six-membered ring .

Molecular Structure Analysis

The molecular structure of “(2R)-2-(benzylamino)propanoic acid” includes a benzylamino group and a propanoic acid group . The molecule contains a total of 26 bonds, including 13 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, and 1 six-membered ring .Physical And Chemical Properties Analysis

“(2R)-2-(benzylamino)propanoic acid” has a molecular weight of 179.22 g/mol . It should be stored at a temperature of 28°C .科学研究应用

Chemo-Enzymatic Synthesis and Structural Characterization

- A study by Baba et al. (2018) delved into the chemo-enzymatic synthesis and structural characterization of diastereomers of 1-β-O-acyl glucuronides derived from racemic 2-arylpropanoic acid-class drugs, focusing on the stereochemistry and degradation kinetics of these compounds (Baba et al., 2018).

Process for Preparation of Optically Pure Trans-2-Aminocyclohexanols

- Xue et al. (2014) developed an efficient process for the green and scalable preparation of optically pure trans-2-aminocyclohexanols. This process involves the use of benzylamine for the aminolysis of cyclohexene oxide, leading to the synthesis of trans-2-(benzylamino)cyclohexanols (Xue et al., 2014).

Synthesis of Chiral Bicyclic Azetidine Derivatives

- Barrett et al. (2002) described the synthesis of chiral bicyclic azetidine derivatives from (2S)-N-Benzoyl-2-azetidinecarboxylic acid, involving the lactamization of 3-((2R)-azetidine)propanoic acid and subsequent reactions (Barrett et al., 2002).

Multifunctional Cinnamic Acid Derivatives

- Research by Peperidou et al. (2017) explored the synthesis of novel derivatives of cinnamic acids, including those with (benzylamino) ethan-1-ol. These molecules were evaluated for various biological activities, highlighting their potential in multitarget drug development (Peperidou et al., 2017).

Propanal Hydroamination with p-Aminobenzoic Acid

- Magdalinova et al. (2010) studied the propanal hydroamination, confirming the existence of a tautomeric equilibrium in ethanol solution between 4-(propylideneamino)benzoic acid and its enamine form, 4-(prop-1-en-1-ylamino)benzoic acid (Magdalinova et al., 2010).

Gas-Phase Elimination Kinetics of α- and β- (N-Arylamino)propanoic Acid

- A study by Al-Awadi et al. (2004) investigated the thermal gas-phase elimination kinetics of α- and β- (N-arylamino)propanoic acids, offering insights into the reaction mechanisms and pathways under different conditions (Al-Awadi et al., 2004).

属性

IUPAC Name |

(2R)-2-(benzylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-8(10(12)13)11-7-9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3,(H,12,13)/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLIHXKPTGKETCC-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)NCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352354 |

Source

|

| Record name | (2R)-2-(benzylamino)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-2-(benzylamino)propanoic acid | |

CAS RN |

65491-01-2 |

Source

|

| Record name | (2R)-2-(benzylamino)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

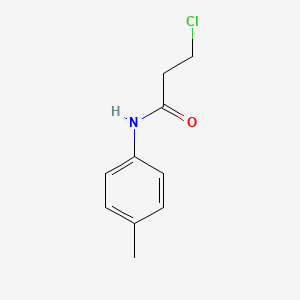

3-chloro-N-(4-methylphenyl)propanamide

19342-88-2

2-Ethyl-2-propyl-1-hexanol

54461-00-6

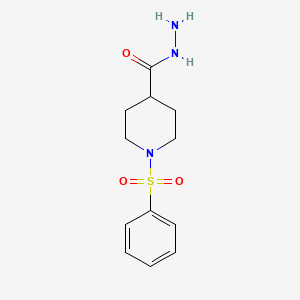

1-(Phenylsulfonyl)piperidine-4-carbohydrazide

312534-14-8

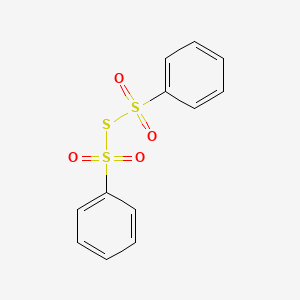

Bis(phenylsulfonyl)sulfide

4388-22-1

![5H-Benzo[b]phosphindol-5-ol 5-oxide](/img/structure/B1331204.png)

![n-[(Benzyloxy)carbonyl]glycylserine](/img/structure/B1331212.png)

![2-[(Furan-2-ylmethyl)amino]ethanethiol](/img/structure/B1331213.png)